molecular formula C11H12O4 B562360 3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid CAS No. 1185241-38-6

3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid

Cat. No. B562360
M. Wt: 211.19
InChI Key: HJBWJAPEBGSQPR-UNYMIBOJSA-N
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Description

3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid, also known as Veratric acid or Dimethylprotocatechuic acid, is an organic compound with the formula C9H10O4 . It is a derivative of benzoic acid and is characterized by the presence of two methoxy groups substituted at positions 3 and 4 of the benzene ring .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid consists of a benzene ring with two methoxy groups (-OCH3) attached at the 3rd and 4th positions and a carboxylic acid group (-COOH) attached at the 1st position . The molecular weight is 182.1733 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid include a molecular weight of 182.1733 . It has a solid form with a melting point of 179-182 °C . The compound is also characterized by its ability to undergo sublimation, with a sublimation enthalpy of 129.8 ± 0.6 kJ/mol .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)(1,2,3-13C3)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H,12,13)/i4+1,6+1,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBWJAPEBGSQPR-UNYMIBOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[13CH]=[13CH][13C](=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00849618
Record name 3-(3,4-Dimethoxyphenyl)(~13~C_3_)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00849618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)prop-2-enoic acid

CAS RN

1185241-38-6
Record name 3-(3,4-Dimethoxyphenyl)(~13~C_3_)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00849618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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